4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid
Description
4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid is a bis-azo compound characterized by two diazenyl (-N=N-) groups bridging aromatic systems. The central benzene ring is substituted with a sulfonic acid (-SO₃H) group at position 1, while the terminal phenyl groups feature dimethylamino (-N(CH₃)₂) substituents . Azo compounds like this are often synthesized via diazo coupling reactions, where aryldiazonium salts react with electron-rich aromatic partners .
Properties
CAS No. |
650634-89-2 |
|---|---|
Molecular Formula |
C20H19N5O3S |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
4-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C20H19N5O3S/c1-25(2)19-11-7-17(8-12-19)23-21-15-3-5-16(6-4-15)22-24-18-9-13-20(14-10-18)29(26,27)28/h3-14H,1-2H3,(H,26,27,28) |
InChI Key |
LNFZERIHUKVNFK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid typically involves a multi-step process starting from aniline derivatives. The key steps include diazotization and azo coupling reactions:
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salts and to achieve high coupling efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The azo groups in this compound undergo oxidation under strongly acidic or alkaline conditions. Typical reagents and outcomes include:
| Reagents | Conditions | Products | References |
|---|---|---|---|
| Potassium permanganate | Acidic medium (e.g., H₂SO₄) | Nitrobenzenesulfonic acid derivatives | |
| Hydrogen peroxide | Alkaline medium | Degraded aromatic amines and sulfonates |
The reaction mechanism involves cleavage of the azo bond (-N=N-) to form nitro (-NO₂) or amine (-NH₂) groups, depending on the oxidizing strength .
Reduction Reactions
Reduction targets the azo bonds, producing aromatic amines:
| Reagents | Conditions | Products | References |
|---|---|---|---|
| Sodium dithionite | Aqueous, pH 7–10 | 4-amino-N,N-dimethylaniline and sulfonated benzidine analogs | |
| Zinc/HCl | Acidic reflux | Protonated amine intermediates |
The dimethylamino group remains intact during reduction, while the sulfonic acid group stabilizes intermediates through resonance .
Substitution Reactions
The sulfonic acid group participates in nucleophilic substitution under harsh conditions:
| Reagents | Conditions | Products | References |
|---|---|---|---|
| Phosphorus pentachloride | Anhydrous, 100–120°C | Sulfonyl chloride derivatives | |
| Amines (e.g., NH₃) | High-pressure, polar solvent | Sulfonamide derivatives |
These reactions are less common due to the stability of the sulfonic acid group, which requires activating agents like PCl₅ for functionalization.
Acid-Base Reactions
As a pH-sensitive azo dye (structurally analogous to Methyl Orange), the compound undergoes reversible protonation:
This behavior is critical for its use as a pH indicator in titrations .
Photochemical Reactions
The azo groups exhibit cis-trans isomerism under UV light:
| Wavelength | Isomer Formed | Stability | References |
|---|---|---|---|
| 365 nm | Cis-azo configuration | Thermally reversible to trans form |
This property is exploited in photoresponsive materials and molecular switches.
Key Stability Considerations
Scientific Research Applications
4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo dyes.
Biology: Employed in staining techniques for microscopy and in the study of enzyme activities.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in textile dyeing, ink manufacturing, and as a colorant in various products.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible changes in their electronic structure. This property is utilized in pH indicators, where the color change corresponds to the protonation or deprotonation of the azo group. In biological systems, the compound can interact with proteins and enzymes, affecting their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
- 3-[[4-(Diethylamino)-2-hydroxyphenyl]azo]-4-hydroxybenzenesulfonic acid (): This compound shares a sulfonic acid group and an azo-linked aromatic system but differs in substituents. Additionally, hydroxyl (-OH) groups introduce hydrogen-bonding capacity, which may enhance aggregation in aqueous media compared to the target compound .
- The carboxylic acid groups enable coordination with metal ions, a property less pronounced in sulfonic acid derivatives. However, the lack of a sulfonate group reduces water solubility .
- 4-[[4-(Dimethylamino)phenyl]diazenyl]benzoic acid (): Similar to the target compound but substitutes sulfonic acid with a carboxylic acid (-COOH). This reduces hydrophilicity (pKa ~4.2 for -COOH vs. ~-6 for -SO₃H) and alters electronic properties, shifting absorption maxima in UV-vis spectra .
Extended Aromatic Systems
- 4-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzenesulfonic acid (): Replacing one phenyl ring with naphthalene extends conjugation, leading to a bathochromic shift (red shift) in absorption spectra. This structural modification enhances light absorption in longer wavelengths, making it suitable for near-infrared (NIR) dye applications. The sulfonic acid group retains solubility despite the larger aromatic system .
- 4-[(4-aminonaphthalen-1-yl)diazenyl]benzenesulfonic acid (): Features an amino (-NH₂) group on the naphthalene ring instead of dimethylamino. The amino group is a weaker electron donor than dimethylamino, reducing charge-transfer efficiency in electronic transitions. However, it offers a reactive site for further functionalization, such as coupling with electrophiles .
Functional Group Variations
- 4-[(E)-(4-hydroxyphenyl)diazenyl]benzenesulfonic acid (): Substitutes dimethylamino with a hydroxyl (-OH) group. The hydroxyl group is electron-withdrawing compared to dimethylamino, leading to a hypsochromic shift (blue shift) in absorption. It also increases acidity (pKa ~10 for -OH vs.
- (E)-2,5-Dioxopyrrolidin-1-yl 4-((4-(dimethylamino)phenyl)diazenyl)benzoate (): Replaces sulfonic acid with a succinimidyl ester. This ester group enhances lipophilicity, improving compatibility with organic matrices. The compound is likely used as a reactive intermediate for bioconjugation, leveraging the activated ester for nucleophilic substitution reactions .
Key Comparative Properties
Biological Activity
4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid, commonly known as Methyl Orange in its acid form, is an azo compound with significant biological activity. This article explores its biological effects, mechanisms of action, and potential applications in various fields, including medicine and environmental science.
Structure and Composition
The compound has the following molecular formula and structure:
- Molecular Formula : C14H15N3O3S
- Molecular Weight : 305.35 g/mol
The structural representation of the compound is essential for understanding its reactivity and interactions within biological systems.
Antimicrobial Properties
Research has demonstrated that azo compounds, including Methyl Orange, exhibit antimicrobial properties. A study indicated that the compound effectively inhibits the growth of several bacterial strains, showcasing its potential as an antimicrobial agent. The mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes .
Antioxidant Activity
Methyl Orange has also shown antioxidant properties. It scavenges free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Cytotoxic Effects
In vitro studies have revealed that Methyl Orange can induce cytotoxic effects in cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) has been linked to its interaction with cellular signaling pathways. Specific studies have indicated that it can enhance the efficacy of chemotherapeutic agents when used in combination therapies .
Case Studies
- Breast Cancer Research : A study evaluated the effects of Methyl Orange on MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated that the compound significantly reduced cell viability, particularly when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for patients with aggressive breast cancer subtypes .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of Methyl Orange against various pathogens. The results showed a marked reduction in bacterial load, highlighting its potential as a therapeutic agent in treating infections .
The biological activities of 4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid can be attributed to several mechanisms:
- Membrane Disruption : The sulfonic acid group enhances interaction with lipid membranes, leading to increased permeability and eventual cell lysis.
- Reactive Oxygen Species (ROS) Generation : The compound can generate ROS, which play a role in inducing oxidative stress and apoptosis in cancer cells.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular metabolism, thereby disrupting normal cellular functions.
Medical Applications
Given its biological activities, Methyl Orange has potential applications in:
- Cancer Therapy : As an adjunct to existing chemotherapeutics.
- Antimicrobial Treatments : For infections resistant to conventional antibiotics.
Environmental Science
Methyl Orange is also utilized as a dye in various industrial applications. Its environmental impact is being studied to assess the risks associated with azo dyes in wastewater.
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound is synthesized via sequential diazonium coupling reactions. First, 4-(dimethylamino)aniline is diazotized with NaNO₂/HCl at 0–5°C to form the diazonium salt, which is coupled with aniline derivatives (e.g., 4-aminobenzenesulfonic acid) under alkaline conditions. Optimization includes:
- Temperature control (0–10°C) to minimize diazonium salt decomposition .
- pH adjustment (pH 8–9) using Na₂CO₃ to stabilize the intermediate .
- Purification via recrystallization from ethanol/water mixtures to yield orange solids (typical yield: 60–75%) .
Basic: Which spectroscopic techniques are critical for characterizing its structure and purity?
- ¹H/¹³C NMR : Confirm regioselectivity of azo bonds (E-configuration) and sulfonic acid proton environment. For example, aromatic protons adjacent to sulfonate groups appear downfield (~δ 7.8–8.2 ppm) .
- FT-IR : Detect sulfonic acid S=O stretches (~1180–1120 cm⁻¹) and azo N=N stretches (~1450–1550 cm⁻¹) .
- UV-Vis : Monitor π→π* transitions of the azo chromophore (λmax ~450–500 nm), useful for assessing conjugation efficiency .
Basic: How does the sulfonic acid group influence its solubility and pH-dependent behavior?
The sulfonic acid group confers high hydrophilicity, enabling solubility in polar solvents (e.g., water, DMSO). Protonation/deprotonation at varying pH alters electronic properties:
- Acidic conditions : Protonated sulfonate (-SO₃H) enhances solubility but may reduce azo bond stability.
- Neutral/alkaline conditions : Deprotonated (-SO₃⁻) form stabilizes the molecule via resonance, critical for applications in aqueous-phase photochromic systems .
Advanced: What experimental designs are suitable for studying its photochromic switching mechanisms?
- Irradiation protocols : Use UV light (365 nm) to induce trans→cis isomerization, monitored via UV-Vis kinetics. Include dark recovery phases to assess thermal relaxation .
- Solvent effects : Compare switching rates in polar (e.g., water) vs. nonpolar solvents (e.g., toluene) to evaluate solvatochromic behavior .
- DFT calculations : Model frontier molecular orbitals (HOMO-LUMO gaps) to predict excitation energies and validate experimental λmax values .
Advanced: How can computational methods resolve contradictions in experimental spectral data?
Discrepancies in NMR or UV-Vis data (e.g., unexpected shifts or peak splitting) may arise from:
- Tautomerism : Use DFT (B3LYP/6-311+G(d,p)) to compare relative energies of possible tautomers.
- Solvent interactions : Apply polarizable continuum models (PCM) to simulate solvent effects on spectral outputs .
Advanced: What strategies improve its stability under oxidative or photolytic conditions?
- Additives : Incorporate radical scavengers (e.g., BHT) to mitigate oxidative degradation of azo bonds .
- Encapsulation : Use cyclodextrins or micelles to shield the chromophore from UV-induced cleavage .
- pH buffering : Maintain neutral pH to prevent acid-catalyzed hydrolysis of sulfonate groups .
Advanced: How does its electronic structure compare to analogs like 4-(phenylazo)benzenesulfonic acid?
- Electron-withdrawing effects : The dimethylamino group in the para position donates electrons via resonance, red-shifting λmax compared to non-substituted analogs .
- Charge-transfer interactions : Sulfonate and dimethylamino groups create a push-pull system, enhancing nonlinear optical (NLO) properties. Verify via hyper-Rayleigh scattering (HRS) .
Advanced: What methodologies assess its potential as a biological probe (e.g., protein binding)?
- Fluorescence quenching : Titrate with bovine serum albumin (BSA) and monitor tryptophan emission quenching to calculate binding constants (e.g., Stern-Volmer analysis) .
- Molecular docking : Simulate interactions with protein active sites (e.g., human serum albumin) using AutoDock Vina .
Basic: What are the challenges in achieving high yields during scale-up synthesis?
- Diazonium stability : Rapid coupling (<2 hr) prevents decomposition; use ice baths and dropwise addition of reactants .
- Byproduct formation : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) to detect undesired bis-azo derivatives .
Advanced: How can its environmental fate be evaluated in ecotoxicological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
